molecular formula C16H18N4O4S B10890671 methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate

methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate

Cat. No.: B10890671
M. Wt: 362.4 g/mol
InChI Key: QRJCJIMOCFDKGK-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a phenyl group, and a methyl ester functional group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Thioether Formation:

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate involves its interaction with specific molecular targets. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate: .

    Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylbutanoate: .

    Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpentanoate: .

Uniqueness

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C16H18N4O4S/c1-24-15(23)11(7-10-5-3-2-4-6-10)18-14(22)9-25-16-19-12(17)8-13(21)20-16/h2-6,8,11H,7,9H2,1H3,(H,18,22)(H3,17,19,20,21)

InChI Key

QRJCJIMOCFDKGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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